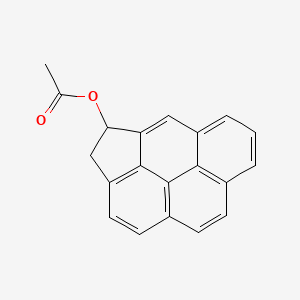
4-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene is a chemical compound with the molecular formula C20H14O2 It is a derivative of cyclopenta(cd)pyrene, a polycyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene typically involves the acetylation of 3,4-dihydrocyclopenta(cd)pyrene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and halogenated compounds, depending on the type of reaction and reagents used.
科学研究应用
4-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
作用机制
The mechanism of action of 4-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are influenced by the compound’s chemical structure and reactivity.
相似化合物的比较
Similar Compounds
3,4-Dihydrocyclopenta(cd)pyrene: The parent compound without the acetoxy group.
4-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene: A hydroxy derivative.
4-Bromo-3,4-dihydrocyclopenta(cd)pyrene: A halogenated derivative.
Uniqueness
4-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene is unique due to the presence of the acetoxy group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
105708-68-7 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC 名称 |
2-pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaenyl acetate |
InChI |
InChI=1S/C20H14O2/c1-11(21)22-17-10-15-8-7-13-6-5-12-3-2-4-14-9-16(17)19(15)20(13)18(12)14/h2-9,17H,10H2,1H3 |
InChI 键 |
BOHOPOXPTHDIHI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1CC2=C3C1=CC4=CC=CC5=C4C3=C(C=C2)C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


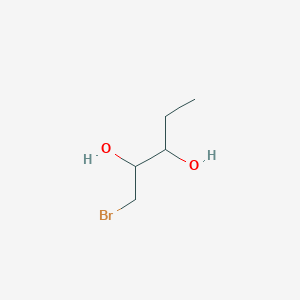

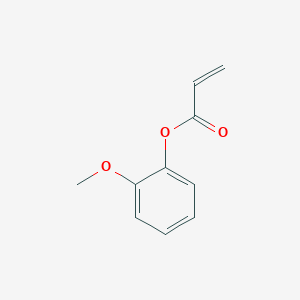
silane](/img/structure/B14328963.png)
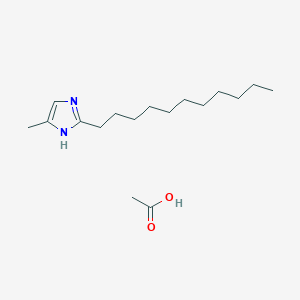

![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)

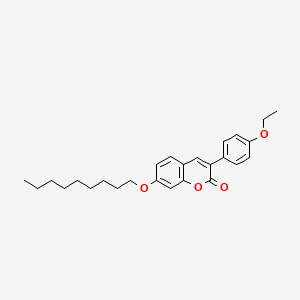
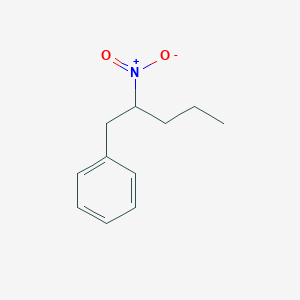
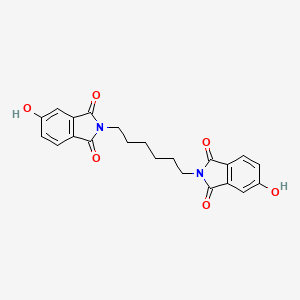
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
